- Hydrogenation of biomass lactones to diols over CuLax/γ-Al2O3 catalyst:The promoting role of LaOxApplied Catalysis, 2022, 317,,
Cas no 928-40-5 (Hexane-2,6-diol)

Hexane-2,6-diol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,5-Hexanediol
- hexane-1,5-diol
- rac-1,5-hexanediol
- rac-hexane-1,5-diol
- 1,5-Dihydroxyhexane
- 1-Methyl-1,5-pentanediol
- Hexane-2,6-diol
- Hexan-1,5-diol
- (+/-)-1,5-Hexanediol
- EINECS 213-171-3
- BRN 1732705
- SY224933
- AS-81219
- NS00041795
- 2,6-DIHYDROXYHEXANE
- 1,5-Hexanediol, 99%
- 928-40-5
- AT33338
- SCHEMBL41064
- 4-01-00-02556 (Beilstein Handbook Reference)
- CHEBI:179534
- LMFA05000583
- MFCD00004563
- DTXSID90870799
- AI3-11556
-
- MDL: MFCD00004563
- Inchi: 1S/C6H14O2/c1-6(8)4-2-3-5-7/h6-8H,2-5H2,1H3
- Chiave InChI: UNVGBIALRHLALK-UHFFFAOYSA-N
- Sorrisi: OCCCCC(C)O
Proprietà calcolate
- Massa esatta: 118.09900
- Massa monoisotopica: 118.099
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 8
- Conta legami ruotabili: 4
- Complessità: 45.8
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- XLogP3: 0.4
- Conta Tautomer: niente
- Superficie polare topologica: 40.5A^2
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 0.981 g/mL at 25 °C(lit.)
- Punto di fusione: 26.38°C (estimate)
- Punto di ebollizione: 89-91 °C/0.5 mmHg(lit.)
- Punto di infiammabilità: Gradi Fahrenheit:235,4°F
Gradi Celsius:113°C - Indice di rifrazione: n20/D 1.451(lit.)
- Solubilità: Dissoluzione (54 g/l) (25°C),
- PSA: 40.46000
- LogP: 0.52980
- Solubilità: Non determinato
Hexane-2,6-diol Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:2
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: 26-37/39
- RTECS:MO2080000
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R36/37/38
Hexane-2,6-diol Dati doganali
- CODICE SA:2905399090
- Dati doganali:
Codice doganale cinese:
2905399090Panoramica:
2905399090 Altri dioli. Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita). IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso, imballaggio
Condizioni regolamentari:
A. Modulo di sdoganamento per le merci in entrata
B. Modulo di sdoganamento per le merci in uscitaCategoria ispezione e quarantena:
R. Vigilanza sanitaria e ispezione degli alimenti importati
S. Vigilanza sanitaria e ispezione degli alimenti esportati
M. Ispezione delle merci importate
N. Ispezione delle merci all'esportazioneRiassunto:
2905399090 altre condizioni diols.supervision: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno). IVA:17,0%.aliquota di sconto fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%
Hexane-2,6-diol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1263237-1g |
1,5-Hexanediol |
928-40-5 | 99% | 1g |
$195 | 2024-06-07 | |
TRC | H928405-10g |
Hexane-2,6-diol |
928-40-5 | 10g |
$907.00 | 2023-05-18 | ||
1PlusChem | 1P003E7I-100mg |
1,5-Hexanediol |
928-40-5 | >95% | 100mg |
$130.00 | 2024-04-20 | |
Aaron | AR003EFU-250mg |
1,5-Hexanediol |
928-40-5 | 98% | 250mg |
$60.00 | 2025-02-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS2295-100mg |
1,5-Hexanediol |
928-40-5 | 95% | 100mg |
¥828.0 | 2024-04-16 | |
abcr | AB612457-1g |
1,5-Hexanediol; . |
928-40-5 | 1g |
€322.20 | 2024-07-19 | ||
eNovation Chemicals LLC | Y1263237-5g |
1,5-Hexanediol |
928-40-5 | 99% | 5g |
$495 | 2024-06-07 | |
Aaron | AR003EFU-100mg |
1,5-Hexanediol |
928-40-5 | 98% | 100mg |
$40.00 | 2025-02-10 | |
A2B Chem LLC | AB57582-1g |
1,5-Hexanediol |
928-40-5 | 98% | 1g |
$108.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643590-1g |
Hexane-1,5-diol |
928-40-5 | 98% | 1g |
¥1459.00 | 2024-04-25 |
Hexane-2,6-diol Metodo di produzione
Synthetic Routes 1
Synthetic Routes 2
- Production of functionalized carboxylic acids and alcohols by reverse fatty acid oxidation in metabolically engineered microorganisms, United States, , ,
Synthetic Routes 3
1.2 Solvents: Water
- Total Synthesis of (+)-Brefeidin C via an Intramolecular Allylsilane-Carbocyclization Reaction with alpha-Substituted Allylsilanes1995, , ,,
Synthetic Routes 4
Synthetic Routes 5
- C-O bond hydrogenolysis of cyclic ethers with OH groups over rhenium-modified supported iridium catalystsJournal of Catalysis, 2012, 294, 171-183,
Synthetic Routes 6
Synthetic Routes 7
- Mechanism of the hydrogenolysis of ethers over silica-supported rhodium catalyst modified with rhenium oxideJournal of Catalysis, 2011, 280(2), 221-229,
Synthetic Routes 8
- Formal hydration of non-activated terminal olefins using tandem catalystsChemical Communications (Cambridge, 2014, 50(20), 2608-2611,
Synthetic Routes 9
- 4-Chloro-1-butanol and some 1,5-glycolsAnn. chim. (Paris) [13], 1956, 1, 436-74,
Synthetic Routes 10
- Catalytic Hydrogenation of Carboxamides and Esters by Well-Defined Cp*Ru Complexes Bearing a Protic Amine LigandJournal of the American Chemical Society, 2011, 133(12), 4240-4242,
Synthetic Routes 11
- Reactions induced by pyridinium halides. XXV. Comparison of the polyreactional transformations induced by pyridinium chloride and bromide. Case of 1,4- and 1,5-hexanediolsTetrahedron, 1978, 34(5), 529-32,
Synthetic Routes 12
- Ionic and organometallic-catalyzed organosilane reductionsOrganic Reactions (Hoboken, 2008, 71, 1-737,
Synthetic Routes 13
- Enantioselective Synthesis Muqubilin and Negombatoperoxides B and C/DJournal of Organic Chemistry, 2021, 86(5), 4205-4219,
Synthetic Routes 14
- Studies on the autoxidation of nonbranched aliphatic monocarboxylic acids and their methyl estersJournal fuer Praktische Chemie (Leipzig), 1984, 326(4), 572-8,
Synthetic Routes 15
Synthetic Routes 16
- Ruthenium-Catalyzed Deaminative Hydrogenation of Amino Nitriles: Direct Access to 1,2-Amino AlcoholsChemistry - A European Journal, 2019, 25(40), 9498-9503,
Synthetic Routes 17
1.2 Reagents: Ammonium chloride Solvents: Water
- Preparation of P-TEFb inhibitor-peptidyl linker-integrin binder conjugates,their pharmaceutical compositions, and methods for the treatment, prevention, or management of hyperproliferative disorder, World Intellectual Property Organization, , ,
Synthetic Routes 18
- Pyrrolidines, piperidines and hexahydroazepines from glycolsJournal of the American Chemical Society, 1938, 60, 1033-5,
Synthetic Routes 19
- Process for producing hydroxymethyl-alcohols, World Intellectual Property Organization, , ,
Synthetic Routes 20
- Highly chemoselective hydrogenation of lactone to diol over efficient copper-based bifunctional nanocatalystsApplied Catalysis, 2019, 245, 251-261,
Synthetic Routes 21
- Production of α,ω-alkanediols using Escherichia coli expressing a cytochrome P450 from Acinetobacter sp. OC4Bioscience, 2006, 70(6), 1379-1385,
Hexane-2,6-diol Raw materials
- Ethyl 5-oxohexanoate
- Methylmagnesium Iodide (3.0 M in Diethyl ether)
- Tetrahydro-2H-pyran-2-ol, >90%
- 5-Hexen-1-ol
- (R/S)-δ-Hexalactone
- Glycerol
- 5-Oxohexanonitrile
- (5-methyloxolan-2-yl)methanol
- 5-Hydroxypentanal
Hexane-2,6-diol Preparation Products
- 4-Amino-1-pentanol (927-55-9)
- Hexane-2,6-diol (928-40-5)
- 6-Amino-1-hexanol (4048-33-3)
- Pentanoic acid,5-hydroxy- (13392-69-3)
- pentane-1,5-diol (111-29-5)
- 5-Methylhexanol (627-98-5)
- 6-Hydroxyhexanoic acid (1191-25-9)
- 4-Methyl-1-pentanol (626-89-1)
- 1,4-Butanediol (110-63-4)
- 1,4-Pentanediol (626-95-9)
- 5-Amino-1-pentanol (2508-29-4)
- 4-Aminobutan-1-ol (13325-10-5)
- 1,6-Hexanediol (629-11-8)
Hexane-2,6-diol Letteratura correlata
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Eri Nagabuchi,Masashi Takahashi,Hatsumi Mori Chem. Commun., 2014,50, 2481-2483
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
